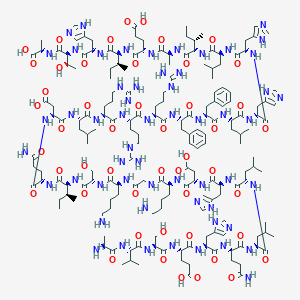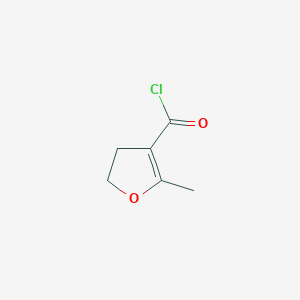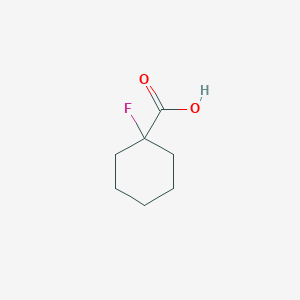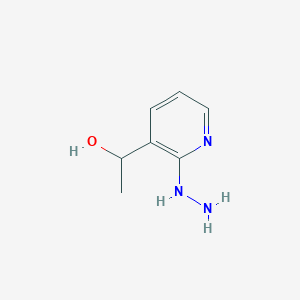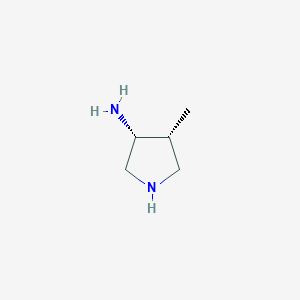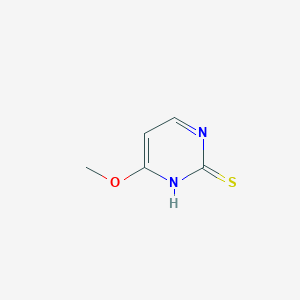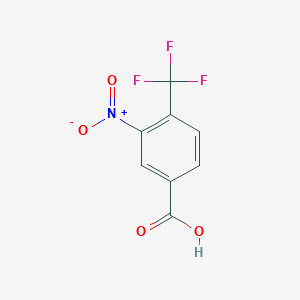
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique structural and functional properties. ADMC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of ADMC is not fully understood, but it is believed to involve its interaction with various cellular receptors and signaling pathways. ADMC has been found to modulate the activity of certain enzymes and proteins, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
ADMC has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of immune system function, inhibition of viral replication, and induction of apoptosis in cancer cells. Additionally, ADMC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of ADMC is its unique structural and functional properties, which make it a promising candidate for various research applications. Additionally, ADMC is relatively easy to synthesize and has a long shelf-life, making it a convenient reagent for laboratory experiments. However, one limitation of ADMC is its high cost, which may limit its use in certain research applications.
未来方向
There are many potential future directions for research on ADMC. One area of interest is the development of ADMC-based therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is potential for ADMC to be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of ADMC and its potential interactions with other cellular components.
合成方法
ADMC can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create ADMC, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Both methods have been shown to be effective in producing high yields of pure ADMC.
科学研究应用
ADMC has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development. Additionally, ADMC has been shown to have potential applications in the field of biotechnology, particularly in the production of novel biomaterials.
属性
| 116498-02-3 | |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChI 键 |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
规范 SMILES |
CC1C(C1(C(=O)O)N)C |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
